molecular formula C18H18F3N3O4S B3127769 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate CAS No. 338748-61-1

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate

Cat. No. B3127769
CAS RN: 338748-61-1
M. Wt: 429.4 g/mol
InChI Key: KTMCMHFYDKBORI-UHFFFAOYSA-N
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Description

The compound “2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented . More research is needed to fully understand the chemical behavior of this compound.

Scientific Research Applications

Chemical Structure and Properties

The compound 2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate, belonging to a class of trifluoromethylnitrobenzene analogues, is characterized by its rod-like conformation. Its crystal structures reveal distinct packing arrangements influenced by various functional groups such as nitro, trifluoromethyl, and ethyl carboxylate, contributing to its diverse chemical interactions (Lynch & Mcclenaghan, 2004).

Synthetic Applications

The compound has been involved in studies exploring the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, leading to the formation of thiophenyl and piperazine derivatives. This indicates its utility in generating structurally diverse molecules for various applications, including medicinal chemistry (Vasileva et al., 2018).

Biological Evaluation

Research has explored the synthesis and biological evaluation of thiophene derivatives containing the compound as a core structure, specifically targeting allosteric enhancement of the A1 adenosine receptor. The nature of the substituents attached to the piperazine ring, such as the trifluoromethyl group, significantly influences the biological activity, highlighting the compound's potential in drug discovery (Romagnoli et al., 2008).

Material Synthesis

The compound is also mentioned in the context of synthesizing new benzothiazoles-derived piperazine derivatives, contributing to the field of material science. The derivatives are investigated for their structural and electronic properties, hinting at the compound's versatility beyond biological applications (Al-Masoudi et al., 2011).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. This information is crucial for understanding the potential applications of a compound. Unfortunately, the mechanism of action for “2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate” is not available in the current literature .

Future Directions

The future directions for research on “2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl Thiophene-2-carboxylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

properties

IUPAC Name

2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c19-18(20,21)13-3-4-14(15(12-13)24(26)27)23-7-5-22(6-8-23)9-10-28-17(25)16-2-1-11-29-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMCMHFYDKBORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CS2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129862
Record name 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338748-61-1
Record name 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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